![molecular formula C31H29NO10S4 B11620628 Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-thienylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11620628.png)
Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-thienylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(THIOPHENE-2-CARBONYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(THIOPHENE-2-CARBONYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various substituents. Key steps may include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: Various functional groups are introduced through reactions such as alkylation, acylation, and esterification.
Final modifications: The compound undergoes final modifications to achieve the desired structure, including purification steps to ensure high purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(THIOPHENE-2-CARBONYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(THIOPHENE-2-CARBONYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(THIOPHENE-2-CARBONYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(THIOPHENE-2-CARBONYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE
- **2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(THIOPHENE-2-CARBONYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE
Uniqueness
The uniqueness of 2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(THIOPHENE-2-CARBONYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C31H29NO10S4 |
---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(thiophene-2-carbonyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H29NO10S4/c1-8-42-15-11-12-17-16(14-15)19-24(30(2,3)32(17)25(33)18-10-9-13-43-18)44-21(27(35)39-5)20(26(34)38-4)31(19)45-22(28(36)40-6)23(46-31)29(37)41-7/h9-14H,8H2,1-7H3 |
InChI Key |
XUJZOUZNVAAMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.